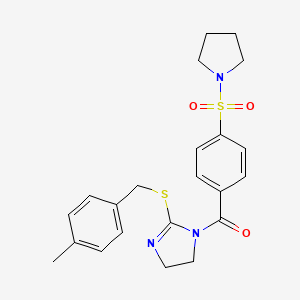
(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Structural Features
The compound features several key structural components:
- Imidazole Ring : Known for its presence in many bioactive compounds, contributing to various biological activities.
- Thioether Linkage : Enhances the compound's interaction with biological targets.
- Pyrrolidine Sulfonamide Group : May influence the compound's pharmacological properties.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the thioether group may participate in redox reactions, modulating biological effects. This dual functionality allows for unique interactions that may enhance its efficacy compared to simpler structures.
Biological Activities
Preliminary studies suggest that compounds with similar structural motifs exhibit a range of biological activities, including:
| Compound Type | Biological Activity |
|---|---|
| Imidazole Derivatives | Antifungal, anticancer |
| Thioether Derivatives | Antimicrobial |
| Methoxy-substituted Phenols | Anti-inflammatory |
The specific activities of this compound have not been fully elucidated but are likely influenced by its unique structure and functional groups.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that thioether-containing compounds often display antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Compounds featuring imidazole rings have been investigated for their anticancer properties. Studies suggest that such compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines.
- Inflammation Modulation : The methoxy group present in similar compounds has been linked to anti-inflammatory effects. This suggests potential applications in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Nucleophilic Substitution Reaction : A 4-methylbenzyl thiol reacts with a tosylated imidazole derivative under controlled conditions.
- Reaction Conditions : The reaction is often carried out in the presence of bases like sodium hydride or potassium carbonate to facilitate the formation of the thioether bond.
Properties
IUPAC Name |
[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-17-4-6-18(7-5-17)16-29-22-23-12-15-25(22)21(26)19-8-10-20(11-9-19)30(27,28)24-13-2-3-14-24/h4-11H,2-3,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSLFFLWSCLLTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














